![molecular formula C30H21NS3 B169270 Tris[4-(2-thiényl)phényl]amine CAS No. 142807-63-4](/img/structure/B169270.png)

Tris[4-(2-thiényl)phényl]amine

Vue d'ensemble

Description

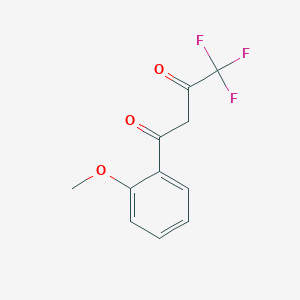

Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .

Synthesis Analysis

The synthesis of Tris[4-(2-thienyl)phenyl]amine-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .

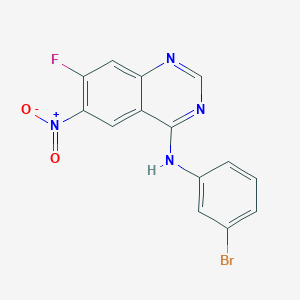

Molecular Structure Analysis

The molecular structure of Tris[4-(2-thienyl)phenyl]amine has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .

Chemical Reactions Analysis

Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .

Physical And Chemical Properties Analysis

Tris[4-(2-thienyl)phenyl]amine exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .

Applications De Recherche Scientifique

Dispositifs électrochromes

Les copolymères contenant du TTPA ont été utilisés comme couches anodiques dans les dispositifs électrochromes (DEC). Ces dispositifs changent de couleur lorsqu'une tension est appliquée, ce qui est utile pour les affichages à faible consommation d'énergie, les fenêtres intelligentes et le camouflage adaptatif. Les copolymères présentent un contraste optique élevé et une stabilité cyclique à long terme, ce qui les rend adaptés aux applications pratiques .

Semi-conducteurs organiques

Les dérivés du TTPA ont été étudiés comme semi-conducteurs organiques. Leur structure moléculaire permet un transport de charge amélioré dans les dispositifs, ce qui est crucial pour améliorer l'efficacité des diodes électroluminescentes organiques (OLED) et des photovoltaïques organiques (OPV) .

Polymères microporeux conjugués fluorescents

Des chercheurs ont synthétisé des polymères microporeux conjugués fluorescents utilisant du TTPA pour la détection sélective de l'acide picrique. Cette application est importante pour la surveillance et la sécurité environnementales, car l'acide picrique est un explosif puissant .

Spectroélectrochimie

Les copolymères à base de TTPA ont été étudiés pour leurs propriétés spectroélectrochimiques. Ces matériaux présentent de multiples changements de couleur sous différents états électriques, qui peuvent être appliqués dans les capteurs et les affichages qui répondent aux stimuli électriques .

Étude des effets de solvant

Les effets de solvant sur les propriétés d'absorption et d'émission UV-Visible du TTPA ont été étudiés. Comprendre ces effets est important pour le développement de nouveaux matériaux ayant des propriétés optiques sur mesure pour des applications dans la détection et l'imagerie .

Études de polymérisation

La polymérisation électrochimique de copolymères contenant du TTPA a été réalisée pour étudier le dépôt sur divers substrats. Ces études sont fondamentales pour le développement de nouveaux matériaux polymères ayant des propriétés électrochimiques et optiques spécifiques .

Mécanisme D'action

Target of Action

Tris[4-(2-thienyl)phenyl]amine (TPATTh) is a thiophene-based conjugated microporous polymer . It primarily targets electron-deficient nitroaromatic analytes . It is also used as a donor in combination with the C70 fullerene, as an acceptor .

Mode of Action

TPATTh interacts with its targets through its extended π-conjugation and electron-rich characteristics . This interaction results in strong fluorescent emission properties, making TPATTh an effective fluorescent chemosensor .

Biochemical Pathways

It’s known that tpatth is synthesized via a readily synthetic scheme of c–h direct arylation polymerization (dap) that involves thiophene-flanked arenes .

Pharmacokinetics

Its solubility and stability are influenced by the solvent used .

Result of Action

The interaction of TPATTh with its targets leads to high luminescence, showing a white and yellow emission in both THF and DOX excited under 365 nm using a UV lamp . It also exhibits good thermal stability .

Action Environment

The action of TPATTh is influenced by environmental factors such as the type of solvent used. For instance, the suspension of TPATTh given rise to high luminescence in both THF and DOX . Moreover, TPATTh-based conjugated microporous polymers display good thermal stability .

Orientations Futures

Propriétés

IUPAC Name |

4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPFPUHRRPAXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142807-64-5 | |

| Record name | Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142807-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00571346 | |

| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142807-63-4 | |

| Record name | 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)